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molecular formula C10H14N4O2 B1303882 1-Methyl-4-(3-nitropyridin-2-yl)piperazine CAS No. 5028-15-9

1-Methyl-4-(3-nitropyridin-2-yl)piperazine

Cat. No. B1303882
M. Wt: 222.24 g/mol
InChI Key: IRXHDQDKDQULCJ-UHFFFAOYSA-N
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Patent
US09221793B2

Procedure details

To a stirring solution of 1-methyl-4-(3-nitro-pyridin-2-yl)-piperazine (LXXXIII) (1.30 g, 5.85 mmol) in MeOH (15 mL) was added 10% Pd/C. The solution was purged with hydrogen. The solution was stirred at room temperature for 16 h under hydrogen. The solution was filtered through a pad of Celite and concentrated to a residue under vacuum. The residue was purified by column chromatography (100% CHCl3→2:98 MeOH[7N NH3]:CHCl3) to afford 2-(4-methylpiperazin-1-yl)pyridin-3-amine (LXXXIV) (0.466 g, 2.42 mmol, 52% yield) as a tan solid. ESIMS found for C10H16N4 m/z 192.4 (M+H).
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([C:8]2[C:13]([N+:14]([O-])=O)=[CH:12][CH:11]=[CH:10][N:9]=2)[CH2:4][CH2:3]1>CO.[Pd]>[CH3:1][N:2]1[CH2:3][CH2:4][N:5]([C:8]2[C:13]([NH2:14])=[CH:12][CH:11]=[CH:10][N:9]=2)[CH2:6][CH2:7]1

Inputs

Step One
Name
Quantity
1.3 g
Type
reactant
Smiles
CN1CCN(CC1)C1=NC=CC=C1[N+](=O)[O-]
Name
Quantity
15 mL
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at room temperature for 16 h under hydrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was purged with hydrogen
FILTRATION
Type
FILTRATION
Details
The solution was filtered through a pad of Celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a residue under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (100% CHCl3→2:98 MeOH[7N NH3]:CHCl3)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CN1CCN(CC1)C1=NC=CC=C1N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.42 mmol
AMOUNT: MASS 0.466 g
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 41.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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